molecular formula C8H5Cl2NO3S B12433471 4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

Cat. No.: B12433471
M. Wt: 266.10 g/mol
InChI Key: PFOWFGSCIKDLGU-UHFFFAOYSA-N
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Description

4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of a chloro group, an oxo group, and a sulfonyl chloride group attached to the indole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride involves several steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form the indole ring .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Biological Activity

4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a compound belonging to the indole family, characterized by its unique structural features that include a chloro substituent and a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C8H5Cl2NO3S
  • Molecular Weight : 266.10 g/mol
  • Melting Point : 45 to 50 °C
  • Boiling Point : Approximately 322.1 °C

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole compounds have been shown to inhibit bacterial growth effectively. A study highlighted that indole-based compounds can demonstrate varying degrees of effectiveness against different bacterial strains, suggesting a broad spectrum of activity .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies have shown that indole derivatives can induce cytotoxic effects against various cancer cell lines. For example, similar compounds have been reported to exert apoptosis-inducing effects in human bladder cancer cell lines and other malignancies . The mechanism often involves the downregulation of specific proteins associated with cell survival and proliferation, such as X-linked inhibitor of apoptosis protein (XIAP) and cyclin D1 .

The specific biological mechanisms through which this compound operates are still under investigation. However, preliminary studies suggest that it may interact with biological macromolecules like proteins and nucleic acids, potentially influencing their activity. Interaction studies indicate that this compound could bind to enzymes or receptors, impacting their function and signaling pathways within cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of an indole derivative on various cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability in prostate cancer cells (LNCaP and CWR22Rv1), with a noted decrease in viability by up to 75% in some instances . The study also demonstrated that the compound inhibited the epidermal growth factor receptor (EGFR) pathway, which is crucial for cancer cell proliferation.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of indole derivatives against Staphylococcus aureus. The minimum inhibitory concentration (MIC) for inhibiting bacterial growth was found to be between 128 to 256 µg/mL, showcasing the compound's potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
2-Oxoindoline Lacks chloro substituent; contains an oxo groupKnown for its role in medicinal chemistry as an anticancer agent
Indoline Sulfonamide Contains a sulfonamide group; lacks carbonylExhibits significant antibacterial properties
5-Sulfonylindole Contains multiple sulfonic acid groupsPotentially more soluble in aqueous environments

This table illustrates how structural variations among indole derivatives can lead to differences in biological activity profiles.

Properties

Molecular Formula

C8H5Cl2NO3S

Molecular Weight

266.10 g/mol

IUPAC Name

4-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride

InChI

InChI=1S/C8H5Cl2NO3S/c9-8-4-3-7(12)11-5(4)1-2-6(8)15(10,13)14/h1-2H,3H2,(H,11,12)

InChI Key

PFOWFGSCIKDLGU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2Cl)S(=O)(=O)Cl)NC1=O

Origin of Product

United States

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